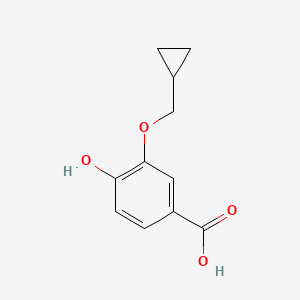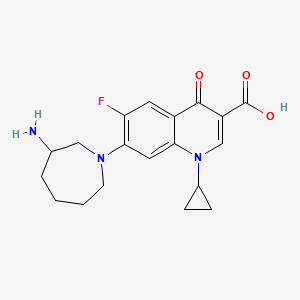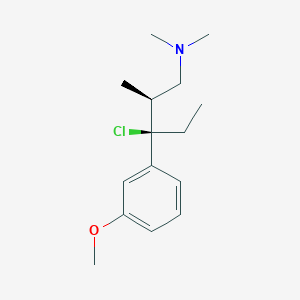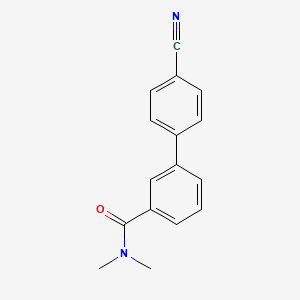
3-(4-Cyanophenyl)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-3-(4-Cyanophenyl)acrylic acid” is similar to the one you’re asking about . It has a CAS Number of 16642-94-7 and a molecular weight of 173.17 .
Synthesis Analysis
There’s a paper discussing the synthesis of compounds using aroyl isocyanate and 4-aminobenzonitrile . This might provide some insight into the synthesis of similar compounds.Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds . These might provide some insight into the possible reactions of “3-(4-Cyanophenyl)-N,N-dimethylbenzamide”.Physical And Chemical Properties Analysis
The compound “3-(4-Cyanophenyl)acrylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 380.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas
- Summary of Application : This research focused on the synthesis of two compounds, N-benzoyl-N ′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N ′-(4′-cyanophenyl)thiourea, via different applications of aroyl isocyanate and 4-aminobenzonitrile .
- Methods of Application : The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1 H, and 13 C-NMR spectroscopic methods. The crystal structure of the title compound was determined by an X-ray single-crystal technique .
- Results or Outcomes : The molecular electrostatic potential (MEP) and the Mulliken atomic charges of title compounds were theoretically calculated and interpreted. Cyclic voltammetric (CV) experiments for the compounds were performed with the glassy carbon electrode .
Synthesis and Biological Activity of 1,3,4-Oxadiazoles
- Summary of Application : This research focused on the synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .
- Methods of Application : The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives .
- Results or Outcomes : It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties. In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles
- Summary of Application : This research focused on the synthesis of five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile .
- Methods of Application : The structure of the main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), along with the structure of its precursor, the monoketone 4-(2-bromoacetyl)-benzonitrile, were clarified by single-crystal X-ray diffraction .
- Results or Outcomes : The compounds exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
Polysubstituted 2-amino-4H-pyran-3-carbonitrile Derivatives
- Summary of Application : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are among very important heterocyclic compounds with a wide range of interesting biological activities .
- Methods of Application : The article discusses various methods of synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives .
- Results or Outcomes : Their huge potential in drug discovery has inspired a wide array of synthetic work, and the conception of a new modified polycyclic framework based on this core structure has stimulated an extensive research .
Coordinative Compounds Based on Unsaturated Carboxylate
- Summary of Application : This research presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
- Methods of Application : The article discusses various methods of synthesis of unsaturated carboxylate-containing species and metal ions, originating mostly from 3d series .
- Results or Outcomes : The interest in these compounds arises from the valuable antimicrobial and antitumor activities evidenced by some species, as well as from their ability to generate metal-containing polymers suitable for various medical purposes .
Fluorescent Small π-Conjugated Compounds
- Summary of Application : This research focused on the synthesis of five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile .
- Methods of Application : The structure of the main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), along with the structure of its precursor, the monoketone 4-(2-bromoacetyl)-benzonitrile, were clarified by single-crystal X-ray diffraction .
- Results or Outcomes : They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUDKRUOJZFAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742913 |
Source


|
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-N,N-dimethylbenzamide | |
CAS RN |
1365272-68-9 |
Source


|
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

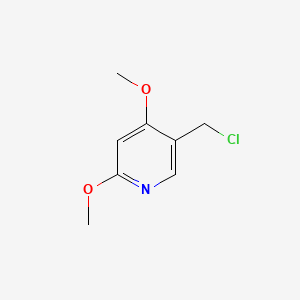
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
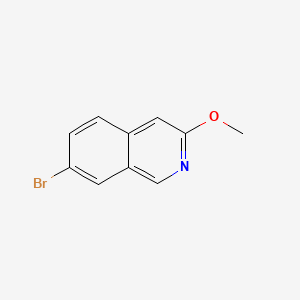

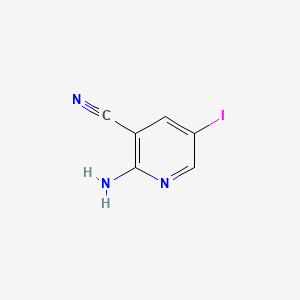
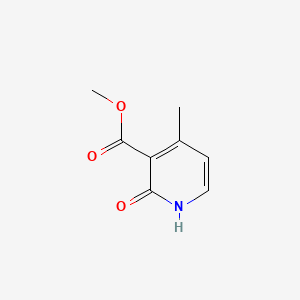


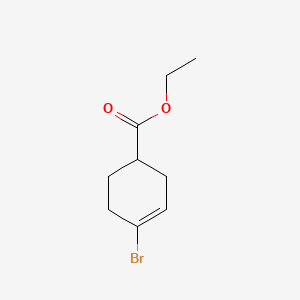
![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B596520.png)
![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)
